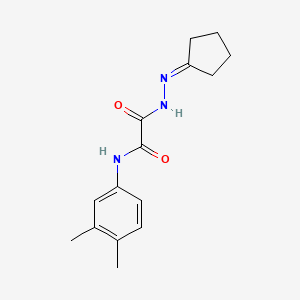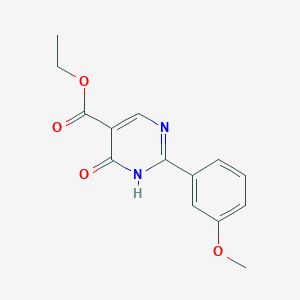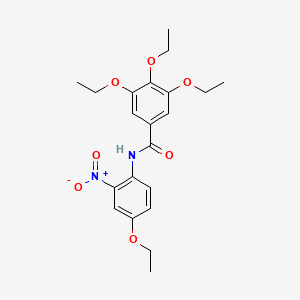![molecular formula C20H28N2O2 B5126733 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine, also known as BCT-100, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. BCT-100 is a piperazine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The mechanism of action of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, pain, and tumor growth. 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has also been shown to inhibit the activation of MAPKs, which are involved in pain signaling. Additionally, 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has been shown to induce apoptosis in cancer cells, potentially through the inhibition of the PI3K/Akt pathway.
Biochemical and Physiological Effects
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and anti-tumor effects, 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have antioxidant properties, protecting cells from oxidative stress. 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has also been shown to have neuroprotective effects, potentially through the inhibition of glutamate-induced excitotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine is its versatility in terms of its potential therapeutic applications. 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have anti-inflammatory, analgesic, anti-tumor, antioxidant, and neuroprotective effects, making it a potentially useful compound for a range of conditions. However, one limitation of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine is its relatively low potency compared to other compounds with similar biological activities. Additionally, more research is needed to fully understand the mechanism of action of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine and to optimize its pharmacological properties.
Future Directions
There are several future directions for research on 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is the development of more potent analogs of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine in various disease models, including inflammatory diseases, neuropathic pain, and cancer. Additionally, more research is needed to fully understand the mechanism of action of 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine and its potential interactions with other signaling pathways.
Synthesis Methods
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine can be synthesized using a variety of methods, including the reaction of bicyclo[2.2.1]heptan-2-one with 2-ethoxyaniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine.
Scientific Research Applications
1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine exhibited anti-inflammatory effects by inhibiting the production of inflammatory cytokines in macrophages. Another study found that 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine had analgesic effects in a mouse model of neuropathic pain. 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine has also been shown to have anti-tumor effects in vitro, inhibiting the growth of a range of cancer cell lines.
properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-24-19-6-4-3-5-18(19)21-9-11-22(12-10-21)20(23)17-14-15-7-8-16(17)13-15/h3-6,15-17H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUETQRBKNMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)
![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)


![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)



